molecular formula C23H23FN4O2S B2560907 4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894043-57-3

4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2560907
CAS RN: 894043-57-3
M. Wt: 438.52
InChI Key: JPQMJWSKWZPXIK-UHFFFAOYSA-N
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Description

“4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound with the molecular formula C23H23FN4O2S. It is a derivative of thiazole, a class of heterocyclic compounds that exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives, such as the compound , involves the introduction of various substituents on the thiazole ring . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The compound also contains a fluorophenyl group and a butoxy group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 438.52. Other physical and chemical properties, such as boiling point, solubility, and stability, are not detailed in the available literature.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. The presence of a thiazole ring in the molecular structure can significantly enhance the compound’s ability to inhibit the growth of various microorganisms. For instance, certain thiazole compounds have shown inhibitory activity comparable to that of standard drugs like vancomycin . This suggests that our compound of interest could potentially be developed into a new class of antimicrobial agents.

Antifungal Efficacy

In addition to their antimicrobial action, thiazole derivatives can also possess antifungal properties. The structural variability of the thiazole ring allows for the synthesis of compounds that can target and disrupt the cell walls of pathogenic fungi, leading to potential applications in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory activity of thiazole derivatives is another area of interest. These compounds can be designed to interfere with inflammatory pathways, thereby reducing inflammation and associated symptoms. This property can be harnessed to develop new medications for chronic inflammatory diseases .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been studied for their antitumor and cytotoxic effects. By inducing apoptosis or inhibiting cell proliferation, these compounds can be used in the development of cancer therapies. The specific substituents on the thiazole ring can be optimized to target various types of cancer cells .

Antioxidant Potential

The antioxidant activity of thiazole compounds is attributed to their ability to scavenge free radicals. This characteristic can be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

Thiazole derivatives have shown promise in protecting neuronal cells from damage. This neuroprotective effect can be crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely, depending on their specific structure and the biological system in which they are active . The mechanism of action for this specific compound is not detailed in the available literature.

Future Directions

Thiazole derivatives, including this compound, have shown a wide range of biological activities, suggesting potential applications in medicinal chemistry . Future research could explore these possibilities further.

properties

IUPAC Name

4-butoxy-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-2-3-14-30-20-10-6-17(7-11-20)22(29)25-13-12-19-15-31-23-26-21(27-28(19)23)16-4-8-18(24)9-5-16/h4-11,15H,2-3,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQMJWSKWZPXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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